molecular formula C16H16N4O B7731838 1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B7731838
M. Wt: 280.32 g/mol
InChI Key: WFMYIFRREPMSEA-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme complex, the compound can induce cell cycle arrest and apoptosis in cancer cells . This selective targeting of tumor cells makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone stands out due to its unique structure, which combines a triazolo and pyrimidine ring system. This structural feature contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-[5-methyl-7-[(E)-2-phenylethenyl]-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-11-15(12(2)21)14(20-16(19-11)17-10-18-20)9-8-13-6-4-3-5-7-13/h3-10,14H,1-2H3,(H,17,18,19)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMYIFRREPMSEA-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=N1)N=CN2)C=CC3=CC=CC=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=N1)N=CN2)/C=C/C3=CC=CC=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.